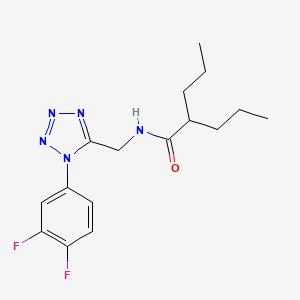

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-propylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2N5O/c1-3-5-11(6-4-2)16(24)19-10-15-20-21-22-23(15)12-7-8-13(17)14(18)9-12/h7-9,11H,3-6,10H2,1-2H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFOMIZTQTWRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cyclization of an appropriate nitrile with sodium azide under acidic conditions. The difluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the difluorophenyl group, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrazole ring and difluorophenyl group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound has been shown to inhibit excessive glutamatergic transmission, which is implicated in various central nervous system disorders .

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

GSK 2141795 (NSC 767034)

- Structure: N-[(1S)-2-amino-1-[(3,4-difluorophenyl)methyl]ethyl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-furancarboxamide .

- Key Features : Shares the 3,4-difluorophenyl group and tetrazole-like heterocycle (pyrazole). However, GSK 2141795 incorporates a furan-carboxamide backbone and a chiral ethylamine side chain.

- Therapeutic Use : Pan-AKT inhibitor (kinase-targeted oncology).

- Molecular Formula : C₁₈H₁₆Cl₂F₂N₄O₂ (vs. inferred C₁₆H₂₀F₂N₅O for the target compound).

Losartan

- Structure : 2-n-Butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole .

- Key Features : Tetrazole linked to a biphenyl group, differing from the target compound’s difluorophenyl substituent.

- Therapeutic Use : Angiotensin II receptor antagonist (antihypertensive).

- Structural Contrast : Losartan’s imidazole and biphenyl groups enhance GPCR binding, while the target compound’s branched amide may favor distinct pharmacokinetic properties.

EXP3174 (Losartan Metabolite)

- Structure : n-Butyl-4-chloro-1-([2′-{1H-tetrazol-5yl}biphenyl-4-yl]methyl)imidazole-5-carboxylate .

- Key Features : Carboxylate ester replaces the amide in the target compound, altering solubility and metabolism.

Fluorinated Aromatic Compounds

Flumetsulam

- Structure : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide .

- Key Features : Difluorophenyl group with a triazolopyrimidine core. Used as a herbicide, highlighting fluorine’s role in agrochemical stability.

Goxalapladib

- Structure : 2-[2-(2,3-Difluorophenyl)ethyl]-N-[1-(2-methoxyethyl)-4-piperidinyl]-4-oxo-N-[[4’-(trifluoromethyl)[1,1’-biphenyl]-4-yl]methyl]acetamide .

- Key Features : Difluorophenyl group combined with a naphthyridine core. Targets atherosclerosis, suggesting fluorinated aromatics’ versatility in drug design.

Physicochemical Comparison

Bioactivity Insights

- Tetrazole Bioisosterism : Losartan and EXP3174 demonstrate tetrazole’s role in mimicking carboxylic acids for enhanced oral bioavailability .

- Fluorine Effects : The 3,4-difluorophenyl group in GSK 2141795 and the target compound likely improves membrane permeability and target affinity via hydrophobic interactions .

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its ability to mimic carboxylate groups in biological systems, and a difluorophenyl group that may enhance binding affinity through hydrophobic interactions. The general structure can be represented as follows:

The biological activity of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The tetrazole ring can interact with enzyme active sites, potentially inhibiting their function. This characteristic is crucial for the development of drugs targeting specific enzymes involved in disease pathways.

- Receptor Binding : The compound may also bind to receptor sites, altering their activity and leading to downstream biological effects.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, analogs of tetrazole derivatives have shown potent inhibition of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. A study reported that certain tetrazole-based compounds produced substantial phenotypic reversion in transformed cells, suggesting potential therapeutic applications in oncology .

Pharmacological Studies

In pharmacological studies, the compound's ability to affect cellular signaling pathways has been explored. For example:

- Cell Proliferation : Compounds with the tetrazole moiety have been shown to inhibit cell proliferation in various cancer cell lines.

- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptotic pathways in malignant cells, further supporting their potential as anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide can be influenced by modifications to its structure. Key findings include:

| Structural Feature | Impact on Activity |

|---|---|

| Difluorophenyl Group | Enhances hydrophobic interactions and binding affinity |

| Tetrazole Ring | Mimics carboxylate groups; crucial for enzyme binding |

| Alkyl Chain Length | Modifications can alter pharmacokinetics and bioavailability |

Case Studies

- In Vivo Studies : In animal models, similar tetrazole derivatives have demonstrated significant reductions in tumor size when administered at specific dosages. These findings suggest that N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide could have comparable effects.

- Cell Line Experiments : Laboratory studies using various cancer cell lines have shown that compounds with the tetrazole structure can inhibit growth and induce apoptosis at micromolar concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.